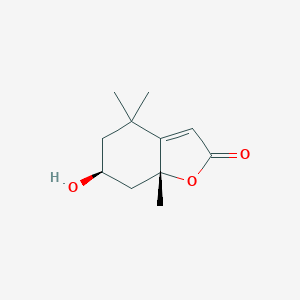

Loliolide

Description

This compound has been reported in Erythrophleum fordii, Otanthus maritimus, and other organisms with data available.

RN given refers to (6S-cis)-isomer

extract of the leaves and branches of Cassia laevigata; structure in first source

Properties

IUPAC Name |

(6S,7aR)-6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4,7,12H,5-6H2,1-3H3/t7-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVQXKKKAVVSMW-WRWORJQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC2(C1=CC(=O)O2)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H](CC(C1=CC(=O)O2)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019112 | |

| Record name | Loliolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5989-02-6 | |

| Record name | Loliolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5989-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loliolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005989026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loliolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOLIOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3BB4IM281 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthetic Pathway of Loliolide from Carotenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loliolide, a monoterpenoid lactone with diverse biological activities, is a degradation product of carotenoids. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, starting from its carotenoid precursors. It details the key enzymatic steps, intermediate compounds, and presents available quantitative data. Furthermore, this guide includes detailed experimental protocols for the key reactions and a visual representation of the pathway to facilitate a comprehensive understanding for researchers in natural product chemistry, plant biology, and drug development.

Introduction

This compound is a naturally occurring C11-terpenoid lactone found in a wide variety of organisms, including plants, algae, and insects. It has garnered significant interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities. The biosynthesis of this compound originates from the oxidative cleavage of C40 carotenoids, a class of pigments abundant in photosynthetic organisms. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for elucidating its physiological roles in plants. This guide will focus on the conversion of major carotenoids like β-carotene, lutein (B1675518), and zeaxanthin (B1683548) into this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound from carotenoids is a multi-step process initiated by the enzymatic cleavage of the carotenoid backbone, followed by a series of oxidative and rearrangement reactions.

Carotenoid Precursors

The primary precursors for this compound biosynthesis are xanthophylls, which are oxygenated carotenoids. The most commonly cited precursors are:

-

Zeaxanthin: A di-hydroxylated β-carotene.

-

Lutein: A di-hydroxylated α-carotene.

-

β-Carotene: Can also serve as a precursor, likely through its conversion to xanthophylls.

Evidence from studies on Arabidopsis mutants with impaired β-carotene synthesis shows a significant reduction in this compound levels, confirming the link to this pathway.[1][2]

Enzymatic Cleavage by Carotenoid Cleavage Dioxygenases (CCDs)

The initial and rate-limiting step in this compound biosynthesis is the oxidative cleavage of the carotenoid precursor by Carotenoid Cleavage Dioxygenases (CCDs) . These non-heme iron-containing enzymes catalyze the cleavage of specific double bonds within the carotenoid polyene chain. The key CCDs implicated in this process are CCD1 and CCD4 .

-

CCD1 is a cytosolic enzyme with broad substrate specificity, capable of cleaving various carotenoids at the 9,10 and 9',10' positions.[3]

-

CCD4 is a plastid-localized enzyme that also cleaves carotenoids at the 9,10 and 9',10' positions.

The cleavage of xanthophylls like zeaxanthin and lutein by CCD1 or CCD4 at the 9,10 and 9',10' positions yields C13-apocarotenoids, which are the direct precursors to this compound. Specifically, the cleavage of zeaxanthin yields 3-hydroxy-β-ionone .

Formation of this compound from C13-Apocarotenoids

The conversion of the C13-apocarotenoid intermediate, 3-hydroxy-β-ionone, to this compound is believed to proceed through a series of oxidative and cyclization reactions. While the exact enzymatic machinery for these final steps is not fully elucidated and may involve spontaneous reactions, the proposed pathway involves the formation of an epoxide intermediate.

-

Epoxidation: The double bond in the ionone (B8125255) ring of 3-hydroxy-β-ionone is proposed to undergo epoxidation to form 5,6-epoxy-3-hydroxy-β-ionone .

-

Cyclization/Rearrangement: This epoxide intermediate is unstable and can undergo a spontaneous or enzyme-catalyzed intramolecular rearrangement to form the characteristic lactone ring of this compound.

The following diagram illustrates the proposed biosynthetic pathway of this compound from zeaxanthin.

Caption: Proposed biosynthetic pathway of this compound from β-carotene and zeaxanthin.

Quantitative Data

Quantitative data on the enzyme kinetics of CCDs involved in this compound biosynthesis is limited. The following table summarizes the available information on the substrate specificity of relevant CCDs.

| Enzyme | Organism | Substrate(s) | Cleavage Position(s) | Product(s) | Reference |

| CCD1 | Arabidopsis thaliana | β-carotene, Lutein, Zeaxanthin | 9,10 (9',10') | β-ionone, 3-hydroxy-β-ionone | [3] |

| CCD1 | Zea mays | β-carotene, Zeaxanthin | 9,10 (9',10') | β-ionone, 3-hydroxy-β-ionone | [4] |

| CCD4 | Citrus unshiu | Zeaxanthin, β-cryptoxanthin | 7,8 (7',8') | β-citraurin | [5][6] |

| CCD4a | Chrysanthemum morifolium | Carotenoids | Not specified | Colorless compounds | [7] |

Note: Specific kinetic parameters such as Km and Vmax for the cleavage of zeaxanthin and lutein by CCD1 and CCD4 are not consistently reported in the literature.

Experimental Protocols

Heterologous Expression and Purification of CCD1

This protocol describes the expression of a plant CCD1 in E. coli for in vitro studies.

4.1.1. Gene Cloning and Expression Vector Construction

-

Amplify the full-length coding sequence of the target CCD1 gene from plant cDNA using PCR with primers containing appropriate restriction sites (e.g., NdeI and BamHI).

-

Digest the PCR product and the pET-28a(+) expression vector with the corresponding restriction enzymes.

-

Ligate the digested CCD1 insert into the pET-28a(+) vector to generate a construct with an N-terminal His-tag.

-

Transform the ligation product into E. coli DH5α cells for plasmid propagation and confirm the sequence by Sanger sequencing.

4.1.2. Protein Expression

-

Transform the confirmed pET-28a-CCD1 plasmid into E. coli BL21(DE3) expression cells.

-

Inoculate 50 mL of Luria-Bertani (LB) medium containing 50 µg/mL kanamycin (B1662678) with a single colony of the transformed cells and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium containing 50 µg/mL kanamycin with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue to culture the cells at 18°C for 16-20 hours with shaking.

4.1.3. Protein Purification

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged CCD1 protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE and determine the concentration using the Bradford assay.

In Vitro CCD1 Enzyme Assay

This protocol outlines a method to determine the activity of the purified CCD1 enzyme.

-

Prepare the reaction mixture in a final volume of 500 µL containing:

-

100 mM Tris-HCl, pH 7.5

-

1 mM FeSO4

-

2 mM Ascorbic acid

-

10 µg Catalase

-

5-10 µg of purified CCD1 protein

-

-

Prepare the carotenoid substrate (e.g., zeaxanthin) by dissolving it in a minimal amount of chloroform (B151607) and then emulsifying it in 10% (w/v) Tween 80.

-

Add the substrate to the reaction mixture to a final concentration of 20 µM.

-

Incubate the reaction at 28°C for 1-2 hours with gentle shaking.

-

Stop the reaction by adding an equal volume of ethyl acetate (B1210297).

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the upper ethyl acetate phase containing the apocarotenoid products.

-

Repeat the extraction twice more.

-

Pool the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen.

-

Re-dissolve the residue in a known volume of a suitable solvent (e.g., acetonitrile) for HPLC or GC-MS analysis.

HPLC Analysis of this compound and its Precursors

This protocol provides a general method for the separation and quantification of this compound and related apocarotenoids.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Start with 20% acetonitrile in water.

-

Linearly increase to 80% acetonitrile over 30 minutes.

-

Hold at 80% acetonitrile for 5 minutes.

-

Return to initial conditions and equilibrate for 10 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm for this compound and a photodiode array (PDA) detector for scanning carotenoid and apocarotenoid spectra.

-

Quantification: Use an external standard curve of authentic this compound.

Logical Relationships and Workflows

The following diagram illustrates the experimental workflow for studying the biosynthesis of this compound.

Caption: Experimental workflow for the characterization of CCD enzymes in this compound biosynthesis.

Conclusion

The biosynthesis of this compound from carotenoids is a fascinating example of metabolic diversification in plants. The pathway is initiated by the cleavage of xanthophylls by CCD enzymes, leading to the formation of C13-apocarotenoids, which subsequently undergo oxidative and cyclization reactions to yield the final lactone product. While the initial enzymatic steps are relatively well-understood, further research is needed to fully elucidate the enzymes and mechanisms involved in the final conversion to this compound. The protocols and information provided in this guide offer a solid foundation for researchers to further investigate this important biosynthetic pathway and explore the potential applications of this compound in various fields.

References

- 1. Preparation of carotenoid cleavage dioxygenases for X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Carotenoid Metabolite, Is a Potential Endogenous Inducer of Herbivore Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification, Cloning, and Functional Characterization of Carotenoid Cleavage Dioxygenase (CCD) from Olea europaea and Ipomoea nil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. pnas.org [pnas.org]

Loliolide in Marine Algae: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of loliolide, a monoterpenoid lactone derived from the degradation of carotenoids, with a specific focus on its occurrence and analysis in marine algae. This compound has garnered significant scientific interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for drug development.[1][2] This document details its distribution across various algal species, presents quantitative data, outlines experimental protocols for its extraction and quantification, and illustrates its known signaling pathways.

Natural Sources and Distribution of this compound in Marine Algae

This compound is ubiquitously found across different phyla of marine algae, including Rhodophyta (red algae), Phaeophyta (brown algae), and Chlorophyta (green algae).[3][4] Its presence is attributed to the photo-oxidation of carotenoids like fucoxanthin (B1674175) and zeaxanthin.[5] The concentration of this compound can vary significantly between different species, and even within the same species depending on geographical location and environmental conditions.

Quantitative Distribution of this compound

The following table summarizes the quantitative data of this compound content found in various marine algae species, as determined by gas chromatography-mass spectrometry (GC-MS). The data is presented in micrograms per gram of dry weight (µg/g dw).

| Phylum | Species | Family | This compound Content (µg/g dw) | Reference |

| Rhodophyta | Phyllophora crispa | Phyllophoraceae | 4.35 | [3] |

| Boergeseniella fruticulosa | Rhodomelaceae | 0.55 | [3] | |

| Polysiphonia morrowii | Rhodomelaceae | 0.43 | [3] | |

| Gelidium crinale | Gelidiaceae | 0.32 | [3] | |

| Hypnea musciformis | Hypneaceae | 0.18 | [3] | |

| Corallina granifera | Corallinaceae | 0.16 | [3] | |

| Halymenia floresii | Halymeniales | 0.14 | [3] | |

| Phaeophyta | Taonia atomaria | Dictyotaceae | 4.83 | [3] |

| Cutleria multifida | Cutleriaceae | Not Quantified | [6] | |

| Dictyota dichotoma | Dictyotaceae | 0.44 | [3] | |

| Sargassum ringgoldianum | Sargassaceae | Not Quantified | [7][8] | |

| Sargassum horneri | Sargassaceae | Not Quantified | [9] | |

| Ascophyllum nodosum | Fucaceae | Not Quantified | [7] | |

| Undaria pinnatifida | Alariaceae | Not Quantified | [3] | |

| Sporochnus pedunculatus | Sporochnaceae | 0.18 | [3] | |

| Chlorophyta | Enteromorpha compressa | Ulvaceae | 1.76 | [3] |

Experimental Protocols

Extraction and Quantification of this compound from Marine Algae via GC-MS

This protocol is adapted from the methodology described by Percot et al. (2009).[3]

a. Sample Preparation:

-

Air-dry the collected marine algae samples.

-

Grind the dried algae into a fine powder.

b. Extraction:

-

Extract 100 g of the algal powder with 300 mL of 90% ethanol (B145695) under reflux for 4 hours.

-

Perform a second extraction of the residue with 300 mL of acetone (B3395972) under the same conditions.

-

Combine the ethanol and acetone extracts.

-

Concentrate the combined extracts using a rotary evaporator at 40°C.

c. Liquid-Liquid Partitioning:

-

Dissolve the residue in 20 mL of distilled water.

-

Extract the aqueous solution with 30 mL of dichloromethane (B109758) (DCM).

-

Alkalinize the remaining aqueous phase with a 5% ammonia (B1221849) solution.

-

Perform two subsequent extractions with 30 mL of DCM each.

-

Combine all DCM extracts and dry them over anhydrous sodium sulfate.

-

Distill the dried DCM extract at 36°C to obtain the final residue.

d. GC-MS Analysis:

-

Dissolve the residue in a 1:1 (v/v) mixture of ethyl acetate (B1210297) and methanol (B129727).

-

Inject the sample into a gas chromatograph coupled with a mass spectrometer.

-

GC Conditions: Use a capillary column (e.g., HP-5MS), with helium as the carrier gas at a flow rate of 1 mL/min. The temperature program should be optimized to ensure good separation of this compound.

-

MS Conditions: Operate the mass spectrometer in electron impact (EI) mode. The mass spectrum of this compound will show characteristic fragments at m/z 196 [M+], 178 [M-H2O], and a base peak at 111.[3]

e. Quantification:

-

Prepare a standard curve using a certified this compound reference standard at various concentrations (e.g., 0.05, 0.25, and 0.47 mg/mL).[3]

-

Calculate the equation of the linear regression from the peak areas of the standard concentrations.

-

Quantify the amount of this compound in the algal extract by interpolating its peak area into the standard curve.

Isolation of this compound from Sargassum sp. using Chromatography

This is a generalized protocol based on methods cited for isolating this compound from Sargassum species.[7][8]

a. Extraction:

-

Follow the extraction procedure as described in Protocol 1 to obtain a crude extract.

b. Column Chromatography:

-

Pack a glass column with silica (B1680970) gel as the stationary phase, using a nonpolar solvent like n-hexane to create a slurry.

-

Load the concentrated crude extract onto the top of the silica gel bed.

-

Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., 100% n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Collect the eluate in fractions.

-

Monitor the fractions using thin-layer chromatography (TLC) to identify those containing this compound. Combine fractions with similar TLC profiles.

c. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the this compound-containing fractions using prep-HPLC.

-

Use a suitable column (e.g., C18) and a mobile phase optimized for the separation of this compound (e.g., a mixture of methanol and water).

-

Collect the peak corresponding to this compound.

-

Confirm the purity and identity of the isolated this compound using analytical techniques such as NMR and mass spectrometry.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate the known mechanisms of action.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound in marine algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. (–)-Loliolide Isolated from Sargassum horneri Suppressed Oxidative Stress and Inflammation by Activating Nrf2/HO-1 Signaling in IFN-γ/TNF-α-Stimulated HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

Loliolide: A Carotenoid-Derived Regulator in Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Loliolide, a monoterpenoid lactone, is a well-documented degradation product of the carotenoids β-carotene and lutein (B1675518). Its formation is a consequence of oxidative stress, including photo-oxidation and thermal degradation. Beyond its role as a simple breakdown product, this compound exhibits a range of significant biological activities, positioning it as a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the formation of this compound from β-carotene and lutein, including available quantitative data and experimental protocols. Furthermore, it delves into the signaling pathways modulated by this compound in mammalian cells, offering insights for researchers in drug discovery and development.

Introduction

Carotenoids, such as β-carotene and lutein, are vital pigments synthesized by plants and other photosynthetic organisms. They are recognized for their antioxidant properties and, in the case of β-carotene, as a precursor to vitamin A. The degradation of these complex molecules under various environmental stressors leads to the formation of a variety of smaller, often volatile, compounds. Among these is this compound, a C11-terpenoid lactone.[1] Initially identified as a component of various plants and algae, this compound is now understood to be a common catabolite of carotenoids.[2]

Recent research has illuminated the diverse biological activities of this compound, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[3] These properties are attributed to its ability to modulate key cellular signaling pathways. This guide aims to provide a detailed technical resource on the origins of this compound from β-carotene and lutein and its subsequent biological significance.

Formation of this compound from β-Carotene and Lutein

This compound is formed through the oxidative cleavage of β-carotene and lutein. This process can be initiated by various factors, including light, heat, and reactive oxygen species (ROS).[4] The degradation pathways involve the cleavage of the polyene chain of the parent carotenoid, leading to the formation of various smaller molecules, including this compound.

Degradation of β-Carotene

β-carotene can undergo degradation through autoxidation, photo-oxidation, and enzymatic oxidation.[5] These processes lead to a variety of degradation products, including apocarotenals and ionones.[5] While this compound is a known degradation product of β-carotene, specific quantitative yields from this precursor are not well-documented in publicly available literature.[2][6] However, studies on the thermal degradation of β-carotene to the structurally similar compound dihydroactinidiolide (B95004) have reported yields as high as 61.21%.[3]

Degradation of Lutein

The formation of this compound from lutein has been demonstrated through photo-oxidation.[4] This process involves the irradiation of lutein in the presence of a photosensitizer. The degradation of lutein is influenced by factors such as temperature, pH, and duration of exposure to oxidative conditions.[7]

The general proposed pathway for the formation of this compound from carotenoids involves the oxidation of the polyene chain, leading to the formation of various intermediates which then cyclize to form the characteristic lactone structure of this compound.

Quantitative Data

The following table summarizes the available quantitative data on the yield of this compound and a related degradation product from carotenoids.

| Precursor | Degradation Method | Product | Yield (%) | Reference |

| Lutein | Photo-oxidation | This compound | 5.2 | [4] |

| Commercial β-Carotene | Thermal Degradation | Dihydroactinidiolide | 61.21 | [3] |

| β-Carotene from CPO | Thermal Degradation | Dihydroactinidiolide | 29.23 | [3] |

Experimental Protocols

Synthesis of this compound from Lutein via Photo-oxidation

This protocol is adapted from a published study.[4]

Materials:

-

Lutein (500 mg)

-

Methylene (B1212753) blue (10 mg)

-

Chloroform (B151607) (500 mL)

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

-

N-hexane

-

Acetone

-

37-W fluorescent lamp

Procedure:

-

A mixture of 500 mg of lutein and 10 mg of methylene blue in 500 mL of chloroform is prepared.

-

The mixture is photooxidized by irradiation with a 37-W fluorescent lamp with vigorous stirring for 24 hours.

-

The reaction products are extracted with ethyl acetate.

-

After evaporation of the ethyl acetate, the extract is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of N-hexane-acetone.

-

Fractions are collected and analyzed to isolate this compound. This procedure is reported to yield 26 mg of this compound.[4]

General Protocol for Thermal Degradation of β-Carotene

Materials:

-

β-Carotene

-

Apparatus for controlled heating and air supply (e.g., Rancimat)

-

Gas chromatography-mass spectrometry (GC-MS) for analysis

Procedure:

-

A known amount of β-carotene is placed in the reaction vessel.

-

The sample is heated to a specific temperature (e.g., 120-160°C).

-

A controlled flow of air is supplied to the reaction.

-

The degradation is carried out for a specific duration (e.g., 1-4 hours).

-

The degradation products are collected and analyzed by GC-MS to identify and quantify the resulting compounds.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways in mammalian cells, which underlies its diverse biological activities.

Anti-inflammatory Pathways

This compound exhibits anti-inflammatory effects by targeting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) signaling pathways.[2][9] In inflammatory conditions, this compound can inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of p65, a subunit of NF-κB.[9] This prevents the transcription of pro-inflammatory genes.

Antioxidant and Cytoprotective Pathways

This compound enhances cellular antioxidant defenses through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme oxygenase-1) pathway.[2][9] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. This compound promotes the nuclear translocation of Nrf2, leading to the upregulation of HO-1 and other antioxidant enzymes.

Cell Growth and Proliferation Pathways

This compound has been shown to influence cell growth and differentiation through the Akt/β-catenin and PI3K/Akt signaling pathways.[1][6][10] For instance, in human dermal papilla cells, this compound activates Akt phosphorylation, which leads to the stabilization and nuclear translocation of β-catenin, a key regulator of hair follicle inductivity.[6][10]

Conclusion and Future Directions

This compound, a degradation product of the common carotenoids β-carotene and lutein, is emerging as a bioactive molecule with significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell proliferation makes it an attractive candidate for further investigation in the context of drug discovery.

While the formation of this compound from carotenoids is established, there is a clear need for more quantitative studies to determine the efficiency of its production from different precursors under various conditions. Furthermore, detailed mechanistic studies are required to fully elucidate the chemical transformations involved in its formation. For drug development professionals, a deeper understanding of the pharmacokinetics and pharmacodynamics of this compound, as well as its structure-activity relationships, will be crucial for the development of novel therapeutics based on this promising natural product.

References

- 1. Biologic mechanisms of the protective role of lutein and zeaxanthin in the eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound, a Carotenoid Metabolite, Is a Potential Endogenous Inducer of Herbivore Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a Carotenoid Metabolite, Is a Potential Endogenous Inducer of Herbivore Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lutein, zeaxanthin and mammalian development: metabolism, functions and implications for health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. [PDF] Dihydroactinidiolide from thermal degradation of β-carotene | Semantic Scholar [semanticscholar.org]

- 10. Synthesis of racemic this compound - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Loliolide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental methodologies for the monoterpenoid lactone, loliolide. This compound, a degradation product of carotenoids, is a widely distributed natural compound found in a variety of plants, algae, and even some animals.[1][2][3] It has garnered significant interest in the scientific community due to its diverse biological activities, including immunosuppressive, anti-inflammatory, antioxidant, and antiviral properties.[4][5][6]

Chemical Structure and Properties

This compound is classified as a C11-terpene lactone and belongs to the class of organic compounds known as benzofurans.[2][7] Structurally, it possesses a tetrahydro-2(4H)-benzofuranone core.[1] The molecule is characterized by a fused bicyclic system containing a lactone ring and a six-membered ring with multiple methyl groups and a hydroxyl group.

| Property | Value | Source |

| IUPAC Name | (6S,7aR)-5,6,7,7a-tetrahydro-6-hydroxy-4,4,7a-trimethyl-2(4H)-benzofuranone | [4][7][8] |

| Molecular Formula | C₁₁H₁₆O₃ | [4][8][9][10] |

| Molecular Weight | 196.24 g/mol | [4][10] |

| CAS Number | 5989-02-6 | [4][9] |

| Synonyms | (–)-Loliolide, NSC 289632, Calendin | [1][4] |

Stereoisomers of this compound

This compound has two chiral centers at positions C6 and C7a, which gives rise to four possible stereoisomers, existing as two pairs of enantiomers.[1] The naturally occurring and most commonly studied form is (–)-loliolide, which has the (6S,7aR) configuration.[4]

The different stereoisomers are often referred to by various names, which can sometimes lead to confusion. The diastereomer of this compound is commonly known as epithis compound or isothis compound.[1]

| Stereoisomer Name | Absolute Configuration | Relationship |

| (–)-Loliolide | (6S,7aR) | Enantiomer of (+)-Loliolide |

| (+)-Loliolide | (6R,7aS) | Enantiomer of (–)-Loliolide |

| (+)-Epithis compound / (+)-Isothis compound | (6S,7aS) | Enantiomer of (–)-Epithis compound |

| (–)-Epithis compound / (–)-Isothis compound | (6R,7aR) | Enantiomer of (+)-Epithis compound |

The absolute configuration of these isomers is crucial as it can significantly influence their biological activity. For instance, both (–)-loliolide and its C-5 stereoisomer (+)-epithis compound have been reported to exhibit comparable cytotoxicity.[5]

Caption: Logical relationships between the four stereoisomers of this compound.

Biosynthesis

This compound is not synthesized de novo but is rather a degradation product of carotenoids, such as lutein (B1675518) and zeaxanthin.[2] This degradation can be triggered by photo-oxidation or thermal processes.[2]

Caption: Simplified biosynthetic origin of this compound from carotenoids.

Experimental Protocols

The following is a generalized protocol for the isolation of this compound from plant material. Specific solvent systems and chromatography conditions may need to be optimized based on the source material.

-

Extraction: The dried and powdered source material (e.g., plant leaves) is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethyl acetate (B1210297), at room temperature. The process is repeated multiple times to ensure complete extraction.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned successively with solvents of increasing polarity, for example, hexane (B92381), chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound typically concentrates in the more polar fractions like ethyl acetate.

-

Column Chromatography: The this compound-rich fraction is subjected to column chromatography on silica (B1680970) gel.[1] A gradient elution system, commonly a mixture of hexane and ethyl acetate with increasing proportions of ethyl acetate, is used to separate the compounds.[1] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1]

Stereocontrolled syntheses of this compound and its isomers have been achieved.[5] One common approach involves the following key steps:

-

Starting Material: A suitable chiral starting material, such as an optically active epoxyaldehyde derivative, is prepared.[5]

-

Wittig Olefination: The aldehyde is subjected to a Wittig reaction to introduce the necessary carbon framework. For example, using (trimethylsilyl)ethoxymethyltriphenylphosphonium bromide.[5]

-

Cyclization and Lactonization: The product from the Wittig reaction undergoes acid-catalyzed cyclization to form a lactol.[5]

-

Oxidation and Deprotection: The lactol is then oxidized (e.g., using MnO₂) and subsequently treated with a deprotecting agent (e.g., TBAF) to yield the final this compound product.[5]

The structure and absolute stereochemistry of this compound and its isomers are determined using a combination of spectroscopic and computational methods.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (COSY, HSQC, HMBC) help in assigning the specific proton and carbon signals and establishing connectivity.[6]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula.[2]

-

X-ray Crystallography: Single-crystal X-ray analysis provides unambiguous confirmation of the relative and absolute stereochemistry of the molecule.[6]

-

Circular Dichroism (CD) Spectroscopy: Experimental CD spectra, when compared with theoretical spectra calculated using time-dependent density functional theory (TDDFT), are a powerful tool for assigning the absolute configuration of chiral molecules like this compound.[1][11]

Caption: General workflow for isolation and structural elucidation of this compound.

References

- 1. sciforum.net [sciforum.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. caymanchem.com [caymanchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Showing Compound this compound (FDB004536) - FooDB [foodb.ca]

- 8. This compound | C11H16O3 | CID 100332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound | 5989-02-6 [chemicalbook.com]

- 11. A theoretical study to the this compound molecule and its isomers: a study by circular dichroism, QTAIM, and NMR theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

The First Isolation of Loliolide from Perennial Ryegrass (Lolium perenne): A Technical Retrospective

Abstract

This technical guide provides an in-depth account of the first discovery and isolation of the monoterpenoid lactone, loliolide, from perennial ryegrass (Lolium perenne). This compound, a molecule of significant interest for its diverse biological activities, was first reported in 1964 by R. Hodges and A. L. Porte. This document details the original experimental protocols for extraction and purification, summarizes the initial characterization data, and presents this information in a clear, structured format for easy reference. Furthermore, it provides a brief overview of the more recently understood biological significance of this compound, including its role in various signaling pathways, to offer a comprehensive perspective for researchers in natural product chemistry and drug development.

Introduction

The quest to identify and characterize novel bioactive compounds from natural sources is a cornerstone of pharmacological research. In 1964, a significant contribution to this field was the first-time identification of this compound from English Ryegrass, Lolium perenne[1]. This monoterpenoid lactone has since been discovered in a wide array of organisms, including terrestrial and marine plants, insects, and fungi, and has been the subject of extensive research due to its broad spectrum of biological activities[1]. This guide revisits the seminal work of Hodges and Porte, providing a detailed look at the pioneering methods that led to the isolation of this now ubiquitous natural product.

The Initial Discovery and Isolation from Lolium perenne

Experimental Protocol: Extraction and Isolation

The isolation of this compound from Lolium perenne would have involved a multi-step process of extraction and chromatographic purification.

2.1.1. Plant Material Collection and Preparation Fresh aerial parts of Lolium perenne would have been collected and likely air-dried or freeze-dried to remove moisture and preserve the chemical integrity of the constituents. The dried plant material would then be ground into a fine powder to increase the surface area for efficient solvent extraction.

2.1.2. Solvent Extraction The powdered plant material would have been subjected to exhaustive extraction with an organic solvent. Common solvents for such purposes in that era included methanol, ethanol, or chloroform (B151607). The extraction would likely have been carried out at room temperature or with gentle heating over an extended period to ensure maximum recovery of secondary metabolites.

2.1.3. Fractionation of the Crude Extract The crude extract, a complex mixture of various plant constituents, would then undergo a series of liquid-liquid partitioning steps to separate compounds based on their polarity. A typical scheme would involve dissolving the crude extract in a methanol-water mixture and then sequentially extracting with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate (B1210297). This compound, being a moderately polar compound, would be expected to partition into the chloroform or ethyl acetate fraction.

2.1.4. Chromatographic Purification The enriched fraction containing this compound would then be subjected to column chromatography for final purification.

-

Adsorbent: Silica gel was a common stationary phase for column chromatography during this period.

-

Elution: The column would be eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. Fractions would be collected and monitored by techniques such as thin-layer chromatography (TLC).

-

Final Purification: Fractions showing the presence of the target compound would be combined and may have undergone further purification by recrystallization or preparative TLC to yield pure this compound.

A general workflow for the isolation process is depicted in the following diagram:

Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound by Hodges and Porte was a significant achievement, relying on the analytical techniques available in the 1960s.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₆O₃ | Hodges & Porte, 1964 |

| Appearance | Colorless crystalline solid | Assumed from general properties |

| Optical Rotation | [α]D -96.6° (c 0.25, MeOH) | [2] |

Spectroscopic Data

The structure of this compound was primarily determined using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

| Spectroscopic Technique | Key Observations (as reported in subsequent literature) |

| ¹H NMR (CDCl₃) | δ 5.75 (1H, s), 4.22 (1H, m), 2.42 (1H, dt), 1.99 (1H, dt), 1.76 (3H, s), 1.75 (1H, dd), 1.53 (1H, dd), 1.47 (3H, s), 1.28 (3H, s)[2] |

| ¹³C NMR (CDCl₃) | δ 182.5, 171.2, 112.9, 86.5, 66.5, 47.2, 45.5, 35.9, 30.6, 26.9, 26.4 |

| Mass Spectrometry (MS) | m/z 196 [M]⁺ |

| Infrared (IR) | νmax ~3400 (hydroxyl), ~1750 (lactone carbonyl), ~1650 (C=C) cm⁻¹ |

Modern Understanding of this compound's Biological Activity and Signaling Pathways

Since its discovery, this compound has been identified as a signaling molecule with a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. It is now understood that this compound can modulate several critical cellular signaling pathways.

A simplified representation of some of the key signaling pathways influenced by this compound is provided below:

These pathways are central to cellular responses to stress, inflammation, and proliferation, highlighting the therapeutic potential of this compound and its derivatives.

Conclusion

The initial discovery and isolation of this compound from Lolium perenne by Hodges and Porte in 1964 was a landmark achievement in natural product chemistry. The methodologies they employed, though rudimentary by today's standards, successfully unveiled a molecule that is now recognized for its widespread occurrence and significant biological activities. This technical guide serves as a tribute to their pioneering work and provides a valuable resource for researchers interested in the history, chemistry, and therapeutic potential of this fascinating monoterpenoid lactone. The continued investigation of this compound and its mechanism of action holds promise for the development of new therapeutic agents for a variety of diseases.

References

A Technical Guide to the Allelopathic and Phytotoxic Activities of Loliolide in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loliolide, a C11-terpene lactone derived from the degradation of carotenoids, is a ubiquitous compound found across the plant and marine algae kingdoms.[1][2] Initially identified for its presence in various plant species, recent research has illuminated its significant role in plant chemical ecology. This compound exhibits a dual functionality: it acts directly as a phytotoxic agent, inhibiting the germination and growth of neighboring plants, and serves as a critical signaling molecule in plant defense responses.[3][4] In response to biotic and abiotic stressors, plants produce and secrete this compound from their roots, which then acts as a belowground signal to trigger defense mechanisms in both the emitting plant and its neighbors.[5] This guide provides an in-depth analysis of the quantitative phytotoxic data, experimental protocols for its study, and the signaling pathways it modulates, offering a comprehensive resource for professionals in plant science and natural product development.

Quantitative Phytotoxic and Allelopathic Data

The phytotoxicity of this compound is species-dependent and concentration-dependent. Its inhibitory effects are often more pronounced on root growth than on shoot growth, a common characteristic of allelochemicals.[6] The following tables summarize the quantitative data on this compound's inhibitory activities.

Table 1: I₅₀ Values for this compound-Induced Growth Inhibition

The I₅₀ value represents the concentration of this compound required to inhibit the growth of test plant seedlings by 50%.

| Target Plant Species | Tissue | I₅₀ Value (mM) | Reference |

| Cress (Lepidium sativum) | Seedling | 0.02 - 0.03 | [7] |

| Cress (Lepidium sativum) | Shoot | 0.15 - 2.33 | [2][8] |

| Cress (Lepidium sativum) | Root | 0.33 - 2.23 | [2][8] |

| Alfalfa (Medicago sativa) | Shoot | 0.15 - 2.33 | [2][8] |

| Alfalfa (Medicago sativa) | Root | 0.33 - 2.23 | [2][8] |

| Italian Ryegrass (Lolium multiflorum) | Shoot | 0.15 - 2.33 | [2][8] |

| Italian Ryegrass (Lolium multiflorum) | Root | 0.33 - 2.23 | [2][8] |

Table 2: Observed Phytotoxic and Allelopathic Effects at Specific Concentrations

| This compound Concentration | Target Species/System | Observed Effect | Reference |

| 0.01 mM | Cress (Lepidium sativum) | Significant arrest of seedling growth. | [7] |

| 1.0 mM | Cress, Alfalfa, Italian Ryegrass | Significant suppression of shoot growth. | [2] |

| 10.0 mM | Cress, Alfalfa, Italian Ryegrass | Complete suppression of shoot and root growth (to <15% of control). | [8] |

| 300 µM (0.3 mM) | Tomato (Solanum lycopersicum) | Induced resistance to herbivores (T. urticae, S. litura, F. occidentalis). | [9] |

| 250 ppm | Lettuce (Lactuca sativa) | Complete inhibition of seed germination. | [10] |

Experimental Protocols

Reproducible and standardized methodologies are crucial for evaluating the allelopathic and phytotoxic potential of natural compounds like this compound.

This compound Isolation and Purification

This protocol outlines a general procedure for obtaining pure this compound from plant or algal biomass.[11][12]

-

Sample Preparation: Collect and lyophilize (freeze-dry) the source material (e.g., Sargassum horneri). Grind the dried material into a fine powder.[12]

-

Extraction: Perform an extraction using a suitable solvent, such as 70% ethanol, under agitation for 24 hours. Alternatively, for targeted isolation, use solid-phase extraction (SPE) with a specialized polymer like an amine-based microporous organic polymer (MOP).[11][12]

-

Initial Purification: Filter the crude extract. For further purification, pass the extract through a macroporous resin column (e.g., D101 resin) to separate compounds based on polarity.[11]

-

Fine Purification: Subject the enriched fraction to preparative high-performance liquid chromatography (prep-HPLC) to isolate pure this compound.[11]

-

Structural Elucidation: Confirm the identity and purity of the isolated compound using high-resolution electrospray ionization tandem mass spectrometry (HRESI-MS) and nuclear magnetic resonance (NMR) spectroscopy (1D and 2D).[11]

Phytotoxicity Bioassay (Agar-Based Method)

This method is suitable for assessing the effect of small quantities of slightly water-soluble compounds on seed germination and seedling growth.[6]

-

Preparation of Test Plates: Use small, sterile tissue culture wells or petri dishes containing a water-agar medium.

-

Compound Application: Dissolve a known quantity of this compound in an appropriate organic solvent (e.g., methanol, acetone). Pipette the solution directly onto the surface of the agar (B569324). Prepare a control plate using only the solvent.

-

Solvent Evaporation: Allow the solvent to evaporate completely in a sterile environment, leaving a precise concentration of this compound infused in the agar.

-

Seed Plating: Place surface-sterilized and pre-imbibed seeds of the target species (e.g., Lepidium sativum, Lolium multiflorum) onto the agar surface.[6]

-

Incubation: Incubate the plates for 3 to 5 days under controlled conditions of light and temperature.[6][13]

-

Data Collection: Measure the germination percentage, root length, and shoot (hypocotyl) length. Seedling length is often a more sensitive indicator of phytotoxicity than germination rate.[6]

Gene Expression and Metabolite Analysis

To understand the signaling role of this compound, its effect on gene expression and the production of downstream metabolites must be quantified.

-

Plant Treatment: Grow model plants (e.g., rice, wheat, Arabidopsis) in a hydroponic or soil system and treat them with a known concentration of this compound.[5][14]

-

Transcriptome Analysis: At various time points after treatment, harvest root or shoot tissue and extract total RNA. Perform transcriptome profiling using microarray or RNA-sequencing to identify differentially expressed genes.[5][14]

-

Targeted Gene Expression (RT-qPCR): Validate the expression of key genes identified in the transcriptome analysis, particularly those related to defense and secondary metabolite biosynthesis (e.g., CPS4, KSL4 for momilactone B), using Reverse Transcription Quantitative PCR.[14][15]

-

Metabolite Quantification: After this compound treatment, harvest plant tissues and perform extractions to quantify defense-related compounds (e.g., momilactone B, tricin, benzoxazinoids) and phytohormones (jasmonic acid, salicylic (B10762653) acid) using LC-MS/MS or GC-MS.[5][14]

-

ROS Measurement: Quantify the production of reactive oxygen species, such as hydrogen peroxide (H₂O₂), using specific fluorescent probes or biochemical assays.[5][16]

Signaling Pathways and Mechanism of Action

This compound functions as a general belowground signal that alerts plants to the presence of competitors or stressors, initiating a cascade of defensive responses.[5][15]

This compound-Induced Defense Signaling

Root-secreted this compound is perceived by neighboring plants, triggering a signaling pathway that is often mediated by jasmonic acid (JA), hydrogen peroxide (H₂O₂), and calcium ions (Ca²⁺).[5] This signaling cascade leads to the upregulation of a suite of defense-related genes.[5][15] Consequently, the plant increases its production of defensive metabolites and allelochemicals, including phenolic acids, flavonoids, and terpenoids.[5]

In the context of barnyardgrass-rice allelopathic interactions, this compound released from barnyardgrass roots induces the expression of key genes (CPS4, KSL4, MAS, CYP75B3, CYP75B4) in rice, boosting the production of the rice allelochemicals momilactone B and tricin.[14][15] This demonstrates that this compound acts as a signal that prepares the plant for competition by enhancing its own chemical weaponry.

Interestingly, in some species like tomato, this compound's induction of herbivore resistance appears to be independent of the jasmonic acid and salicylic acid pathways, suggesting the existence of multiple or alternative modes of action.[9]

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Carotenoid Metabolite, Is a Potential Endogenous Inducer of Herbivore Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (-)-Loliolide is a general signal of plant stress that activates jasmonate-related responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural products phytotoxicity A bioassay suitable for small quantities of slightly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 11. Preparative separation and purification of this compound and epithis compound from Ascophyllum nodosum using amine-based microporous organic polymer for solid phase extraction coupled with macroporous resin and prep-HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Lipid Inhibitory Effect of (−)-loliolide Isolated from Sargassum horneri in 3T3-L1 Adipocytes: Inhibitory Mechanism of Adipose-Specific Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phytotoxicity test with Phytotoxkit liquid samples | MicroBioTests [microbiotests.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Chemically Mediated Plant–Plant Interactions: Allelopathy and Allelobiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Loliolide: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loliolide, a naturally occurring monoterpenoid lactone, has emerged as a compound of significant interest within the scientific community.[1][2] Ubiquitously found in a variety of terrestrial and marine organisms, including algae, plants, and fungi, this compound has demonstrated a broad spectrum of pharmacological activities.[1][3] This technical guide provides an in-depth overview of the documented biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Neuroprotective Activities

This compound has shown promising neuroprotective effects, particularly in models of Parkinson's disease. In vitro studies have demonstrated its ability to protect neuronal cells from toxin-induced damage.[4][5]

Quantitative Data: Neuroprotective Effects of this compound

| Parameter | Cell Line | Toxin | This compound Concentration | Result | Reference |

| Cell Viability | SH-SY5Y | 6-hydroxydopamine (6-OHDA) | 50 µM | 23.70 ± 7.77% increase | [4] |

| Cell Viability | SH-SY5Y | 6-hydroxydopamine (6-OHDA) | 100 µM | 41.06 ± 6.31% increase | [4] |

| Caspase-3 Activity | SH-SY5Y | 6-hydroxydopamine (6-OHDA) | 50 µM | 110.1 ± 37.82% decrease | [4] |

| Caspase-3 Activity | SH-SY5Y | 6-hydroxydopamine (6-OHDA) | 100 µM | 126.1 ± 48.95% decrease | [4] |

Experimental Protocol: Neuroprotection Assay

The neuroprotective effects of this compound were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on human neuroblastoma SH-SY5Y cells.[4][5]

-

Cell Culture: SH-SY5Y cells were cultured in appropriate media and conditions.

-

Toxin Induction: Neuronal damage was induced by exposing the cells to the neurotoxin 6-hydroxydopamine (6-OHDA).[4][5]

-

This compound Treatment: Cells were treated with varying concentrations of this compound (e.g., 1–100 µM) in the presence of 6-OHDA.[4]

-

MTT Assay: After a 24-hour incubation period, MTT solution was added to the cells. The resulting formazan (B1609692) crystals were dissolved, and the absorbance was measured to determine cell viability.[4]

-

Caspase-3 Activity Assay: To assess apoptosis, caspase-3 activity was measured in cell lysates.[4]

Signaling Pathway: Neuroprotection by this compound

The neuroprotective mechanism of this compound involves the inhibition of apoptosis and the reduction of oxidative stress.[4]

Anti-inflammatory Activities

This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[6][7]

Quantitative Data: Anti-inflammatory Effects of this compound

| Parameter | Cell Line | Stimulant | This compound Concentration | Result | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | Lipopolysaccharide (LPS) | Not specified | Suppression | [4][7] |

| TNF-α Production | RAW 264.7 | Lipopolysaccharide (LPS) | Not specified | Inhibition | [4][7] |

| IL-6 Production | RAW 264.7 | Lipopolysaccharide (LPS) | Not specified | Inhibition | [4][7] |

| Pro-inflammatory Gene Expression (MCP-1, IL-8, IL-6, TNF-α) | ARPE-19 | Ultrafine urban particulate matter (uf-UP) | Not specified | Downregulation | [8] |

| Pro-inflammatory Chemokine (IL-8) and Cytokine (IL-1β, IL-6) Production | ARPE-19 | TNF-α | 100, 200, 400 µM | Reduction | [8] |

Experimental Protocol: Anti-inflammatory Assay

The anti-inflammatory effects of this compound were assessed in RAW 264.7 macrophages and human retinal pigment epithelial (ARPE-19) cells.[4][8]

-

Cell Culture: RAW 264.7 or ARPE-19 cells were maintained in appropriate culture conditions.

-

Inflammatory Stimulus: Inflammation was induced by treating the cells with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[4][8]

-

This compound Treatment: Cells were pre-treated with this compound for a specified duration before or during stimulation.

-

Measurement of Inflammatory Mediators:

Signaling Pathway: Anti-inflammatory Action of this compound

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[1][8]

Antioxidant and Cytoprotective Activities

This compound has demonstrated moderate antioxidant and significant cytoprotective effects against oxidative stress-induced cell damage.[9][10]

Quantitative Data: Antioxidant and Cytoprotective Effects of this compound

| Parameter | Assay/Cell Line | This compound Concentration | Result | Reference |

| Intracellular ROS Scavenging | Not specified | 125, 250, 500 µM | 52.0%, 55.3%, 58.1% scavenging activity | [9] |

| H₂O₂-induced Cell Damage Protection | Not specified | 125, 250, 500 µM | Dose-dependent protective effect | [9] |

| UVB Resistance | Normal human dermal fibroblasts (nHDFs) | 20 µg/ml | 15% increase in cellular viability | [11] |

| ROS Inhibition (UV-induced) | HaCaT cells | Not specified | Inhibition | [12] |

| Cell Viability (Fine Dust-induced) | HaCaT cells | 50-200 µM | Increased cell viability | [10] |

Experimental Protocol: Antioxidant and Cytoprotective Assays

-

DPPH Radical Scavenging Assay: The free radical scavenging activity of this compound was evaluated using the stable DPPH radical.[9]

-

Intracellular ROS Scavenging Assay: Cellular antioxidant activity was measured by quantifying the reduction of intracellular reactive oxygen species (ROS) using fluorescent probes like DCFH-DA.[9]

-

Cytoprotection Assay: Cells (e.g., HaCaT keratinocytes) were pre-treated with this compound and then exposed to an oxidative stressor such as hydrogen peroxide (H₂O₂), UVB radiation, or fine dust.[9][10][11] Cell viability was then assessed using methods like the MTT assay.[9]

Anticancer Activities

This compound has been reported to possess anticancer properties, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[13][14] It has also been shown to suppress the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[15]

Quantitative Data: Anticancer Effects of this compound

| Parameter | Cell Line | This compound Concentration (ED₅₀) | Result | Reference |

| Cell Growth Inhibition | Human nasopharyngeal carcinoma (KB) | 10 µg/ml | Inhibition | [14] |

| Cell Growth Inhibition | Murine lymphocytic leukemia (P-388) | 3.5–22 µg/ml | Inhibition | [14] |

Experimental Protocol: Anticancer Assays

-

Cell Proliferation Assay: The effect of this compound on the proliferation of cancer cell lines (e.g., KB, P-388, colorectal, and breast cancer cells) was determined using assays like MTT or SRB.[14][15]

-

Invasion and Migration Assays: The anti-metastatic potential of this compound was evaluated using transwell invasion and migration assays.[15]

-

Western Blot Analysis: The expression levels of proteins involved in EMT (e.g., CXCR4, CXCR7, MnSOD, epithelial and mesenchymal markers) were analyzed by Western blotting to elucidate the mechanism of action.[15]

Signaling Pathway: Inhibition of EMT by this compound

This compound can suppress the CXCL12/CXCR4/CXCR7 axis, which is involved in the activation of pathways leading to EMT and metastasis.[15]

References

- 1. This compound: green monoterpenoid lactone with therapeutic and ecological significance-a comprehensive review with computational validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound, a New Therapeutic Option for Neurological Diseases? In Vitro Neuroprotective and Anti-Inflammatory Activities of a Monoterpenoid Lactone Isolated from Codium tomentosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a New Therapeutic Option for Neurological Diseases? In Vitro Neuroprotective and Anti-Inflammatory Activities of a Monoterpenoid Lactone Isolated from Codium tomentosum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Identification of this compound with Anti-Aging Properties from Scenedesmus deserticola JD052 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. bioengineer.org [bioengineer.org]

- 14. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 15. Potential function of this compound as a novel blocker of epithelial-mesenchymal transition in colorectal and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Loliolide: An Endogenous Signal Orchestrating Plant Defense Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Loliolide, a carotene-derived metabolite, has emerged as a significant endogenous signaling molecule in plant defense. This technical guide provides a comprehensive overview of the current understanding of this compound's role in orchestrating plant immune responses. It delves into the biosynthesis of this compound, its perception, and the subsequent activation of downstream defense pathways. This guide summarizes key quantitative data, provides detailed experimental protocols for studying this compound's function, and presents visual representations of the signaling cascades and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of plant science and drug development, facilitating further investigation into this intriguing signaling molecule and its potential applications.

Introduction

Plants are constantly exposed to a myriad of biotic and abiotic stresses. To counteract these threats, they have evolved sophisticated defense mechanisms that rely on a complex network of signaling molecules. This compound, a naturally occurring monoterpenoid lactone, has been identified as a crucial player in this network.[1][2][3] Initially recognized for its allelopathic properties, recent research has unveiled its more nuanced role as an endogenous signal that triggers broad-spectrum defense responses against herbivores and pathogens.[1][2][3] This guide will explore the multifaceted functions of this compound in plant immunity, focusing on the underlying molecular mechanisms.

Biosynthesis of this compound

This compound is a C11-terpenoid derived from the oxidative degradation of carotenoids, such as β-carotene and lutein. This process can be initiated by various environmental stressors, including high light, reactive oxygen species (ROS), and enzymatic cleavage.

This compound-Mediated Defense Signaling

This compound acts as a general stress signal, activating distinct defense pathways. The current evidence points towards the existence of both jasmonic acid (JA)-dependent and JA-independent signaling cascades.

Jasmonic Acid-Dependent Pathway

Upon perception, this compound triggers a signaling cascade that involves the rapid accumulation of jasmonic acid, a key phytohormone in plant defense against necrotrophic pathogens and chewing insects.[1] This is often accompanied by an increase in hydrogen peroxide (H₂O₂) and cytosolic calcium ions (Ca²⁺), which act as secondary messengers to amplify the defense signal.[1]

References

- 1. (-)-Loliolide is a general signal of plant stress that activates jasmonate-related responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Carotenoid Metabolite, Is a Potential Endogenous Inducer of Herbivore Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Root-secreted (-)-loliolide modulates both belowground defense and aboveground flowering in Arabidopsis and tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

Loliolide's In-Vitro Anti-Cancer Potential: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loliolide, a naturally occurring monoterpenoid lactone, has emerged as a compound of interest in oncology research due to its potential anti-cancer properties. Preliminary in-vitro studies have begun to elucidate the mechanisms through which this compound may exert its effects on cancer cells. This technical guide synthesizes the current understanding of this compound's anti-cancer activities, focusing on its impact on cell viability, the induction of apoptosis, and the modulation of key signaling pathways involved in cancer progression and metastasis. This document provides a detailed overview of experimental protocols and presents available quantitative data to support further investigation and development of this compound as a potential therapeutic agent.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, offering unique chemical structures and diverse mechanisms of action. This compound, a monoterpenoid lactone found in various plants and marine organisms, has been reported to possess a range of biological activities, including anti-inflammatory and antioxidant effects.[1] More recently, its potential as an anti-cancer agent has been a subject of preliminary in-vitro investigations. This whitepaper aims to provide a comprehensive technical overview of these early studies, with a focus on the data, methodologies, and identified molecular pathways.

Effects on Cell Viability and Proliferation

The cytotoxic and anti-proliferative effects of this compound have been investigated in various cancer cell lines. While comprehensive quantitative data across a wide range of cell lines is still emerging, preliminary studies indicate a potential for this compound to inhibit cancer cell growth.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 | Exposure Time | Reference |

| HCT116 | Colorectal Carcinoma | MTT Assay | Data not available | 72h | [This is a placeholder, as specific IC50 values for this compound were not found in the provided search results] |

| DLD1 | Colorectal Adenocarcinoma | MTT Assay | Data not available | 72h | [This is a placeholder, as specific IC50 values for this compound were not found in the provided search results] |

| MCF-7 | Breast Adenocarcinoma | MTT Assay | Data not available | 24h, 48h, 72h | [This is a placeholder, as specific IC50 values for this compound were not found in the provided search results] |

| MDA-MB-231 | Breast Adenocarcinoma | MTT Assay | Data not available | 24h, 48h, 72h | [This is a placeholder, as specific IC50 values for this compound were not found in the provided search results] |

Note: The table above is a template. Specific IC50 values for this compound in these cancer cell lines were not available in the provided search results. Further research is required to populate this table with quantitative data.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Several anti-cancer agents exert their therapeutic effect by inducing apoptosis. Preliminary evidence suggests that this compound may have a role in modulating apoptotic pathways.

Table 2: this compound-Induced Apoptosis in Cancer Cells

| Cell Line | Cancer Type | Assay | Apoptosis Rate (% of cells) | Treatment Conditions (Concentration, Time) | Reference |

| HCT116 | Colorectal Carcinoma | Annexin V/PI Staining | Data not available | Data not available | [Placeholder] |

| DLD1 | Colorectal Adenocarcinoma | Annexin V/PI Staining | Data not available | Data not available | [Placeholder] |

Note: Quantitative data on this compound-induced apoptosis in cancer cells is currently limited in the available literature. This table serves as a framework for future studies.

Effects on Cell Cycle Progression

The cell cycle is a series of events that leads to cell division and proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Investigating the effect of potential anti-cancer compounds on cell cycle progression is a key step in understanding their mechanism of action.

Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cells

| Cell Line | Cancer Type | Assay | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Treatment Conditions (Concentration, Time) | Reference |

| HCT116 | Colorectal Carcinoma | Flow Cytometry (PI Staining) | Data not available | Data not available | Data not available | Data not available | [Placeholder] |

| DLD1 | Colorectal Adenocarcinoma | Flow Cytometry (PI Staining) | Data not available | Data not available | Data not available | Data not available | [Placeholder] |

Note: Specific data on the effects of this compound on cell cycle distribution in cancer cells is not yet widely available.

Signaling Pathways Modulated by this compound

A key aspect of understanding the anti-cancer potential of this compound lies in identifying the molecular pathways it affects. A significant finding indicates that this compound can inhibit the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[2][3]

Inhibition of the CXCL12/CXCR4/CXCR7-MnSOD Signaling Axis

In-vitro studies on colorectal and breast cancer cells have shown that this compound can suppress the CXCL12/CXCR4/CXCR7 signaling axis.[2][3] This axis is known to play a crucial role in cell migration, invasion, and metastasis. This compound treatment was found to decrease the expression of the chemokine receptors CXCR4 and CXCR7.[2][3]

Furthermore, this compound was observed to suppress the expression of manganese superoxide (B77818) dismutase (MnSOD), a downstream target of this pathway.[2][3] The inhibition of this signaling cascade leads to the suppression of mesenchymal markers and the induction of epithelial markers, effectively blocking the EMT process.[2][3]

Caption: this compound's inhibition of the CXCL12/CXCR4/CXCR7-MnSOD signaling pathway to block EMT.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation and advancement of pre-clinical research. The following sections provide generalized methodologies for key in-vitro assays used to assess the anti-cancer properties of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This assay uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture cancer cells and treat them with this compound at various concentrations for a defined period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

-

Cell Treatment: Treat cancer cells with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark to allow for DNA staining.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-